BenchChemオンラインストアへようこそ!

Methyl 2-(4-bromophenyl)oxirane-2-carboxylate

Synthetic methodology Epoxide chemistry Regioselectivity

This 2,2-geminal disubstituted oxirane places both an ester and a para-bromophenyl ring on the same carbon, forcing exclusive nucleophilic attack at C-3 for unambiguous product analysis. The para-bromine handle enables efficient Suzuki–Miyaura diversification under mild conditions that preserve the reactive epoxide core—a dual-reactivity profile not achievable with the non-halogenated or chloro analogs. Its anomalous scattering (f'' ≈ 1.3 e⁻) supports SAD phasing in structural biology, while the bromophenyl tag enables UV-based HPLC activity assays. ≥95% purity building block for medicinal chemistry, chemical biology, and crystallographic derivatization.

Molecular Formula C10H9BrO3
Molecular Weight 257.083
CAS No. 1936330-24-3
Cat. No. B2603214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-bromophenyl)oxirane-2-carboxylate
CAS1936330-24-3
Molecular FormulaC10H9BrO3
Molecular Weight257.083
Structural Identifiers
SMILESCOC(=O)C1(CO1)C2=CC=C(C=C2)Br
InChIInChI=1S/C10H9BrO3/c1-13-9(12)10(6-14-10)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3
InChIKeyIPFVRESNIKTZHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(4-Bromophenyl)oxirane-2-carboxylate (CAS 1936330-24-3) – Structural Classification and Procurement Baseline


Methyl 2-(4-bromophenyl)oxirane-2-carboxylate (CAS 1936330-24-3) is a 2,2-disubstituted oxirane (epoxide) bearing a 4-bromophenyl group and a methyl carboxylate ester at the same ring carbon, with the molecular formula C10H9BrO3 and a molecular weight of 257.08 g·mol⁻¹ . Unlike the more common 2,3-disubstituted glycidic ester architecture (e.g., methyl 3-(4-bromophenyl)oxirane-2-carboxylate, CAS 51622-82-3), the geminal substitution pattern at C-2 creates a sterically congested, electronically distinct oxirane environment that fundamentally alters ring-opening regioselectivity and electrophilic reactivity [1]. The compound is commercially available at ≥95% purity from specialty chemical suppliers, typically as a building block for medicinal chemistry and organic synthesis programs .

Why In-Class Oxirane-2-Carboxylate Analogs Cannot Be Interchanged with Methyl 2-(4-Bromophenyl)oxirane-2-carboxylate


Generic substitution within the aryl-oxirane-2-carboxylate class is precluded by the compound's unique 2,2-geminal disubstitution pattern, which simultaneously places an electron-withdrawing ester and a 4-bromophenyl ring on the same oxirane carbon. In the more prevalent glycidic ester (2,3-disubstituted) regioisomers such as methyl 3-(4-bromophenyl)oxirane-2-carboxylate (CAS 51622-82-3), the aryl and ester groups reside on adjacent carbons, yielding a markedly different electrophilic reactivity profile and stereochemical outcome upon nucleophilic ring-opening . The para-bromine substituent further enables downstream functionalization via transition-metal-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig) that the non-halogenated phenyl analog (methyl 2-phenyloxirane-2-carboxylate, CAS 98324-47-1) cannot undergo, while the bromine's atomic radius and polarizability differ substantially from chlorine (methyl 2-(4-chlorophenyl) analog) in ways that affect both reaction kinetics and crystallographic phasing utility [1]. These structural distinctions directly govern synthetic utility and must be evaluated quantitatively, as addressed in the evidence guide below.

Quantitative Differential Evidence: Methyl 2-(4-Bromophenyl)oxirane-2-carboxylate Versus Structural Analogs


Regioisomeric Architecture: Geminal (2,2-) vs. Vicinal (2,3-) Disubstitution Defines Distinct Synthetic Utility

Methyl 2-(4-bromophenyl)oxirane-2-carboxylate features a geminal (2,2-) disubstitution pattern wherein both the aryl ring and the ester reside on the same oxirane carbon. This architecture fundamentally differs from the vicinal (2,3-) substitution of glycidic ester regioisomers such as methyl 3-(4-bromophenyl)oxirane-2-carboxylate (CAS 51622-82-3, MW 257.09). The geminal pattern renders the C-3 position unsubstituted and therefore more sterically accessible for nucleophilic attack, while the ester group exerts a through-bond electron-withdrawing effect that polarizes the C2–O bond differently than in the 2,3-disubstituted case . In the broader 2-oxiranecarboxylate class, synthetic routes to 2,2-disubstituted oxiranes typically employ Darzens condensation of α-halo esters with ketones, whereas 2,3-disubstituted glycidic esters are accessed via aldehyde condensation—a divergent synthetic entry that carries distinct impurity profiles and stereochemical outcomes [1].

Synthetic methodology Epoxide chemistry Regioselectivity

Para-Bromine Substituent Enables Cross-Coupling Diversification Inaccessible to Non-Halogenated and Chloro Analogs

The para-bromine atom on the phenyl ring of the target compound provides a robust synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira). This enables post-coupling diversification of the aryl moiety while preserving the reactive oxirane-ester core. In contrast, the non-halogenated analog methyl 2-phenyloxirane-2-carboxylate (CAS 98324-47-1, MW 178.18) lacks this handle entirely, precluding direct C–C bond formation at the para position . Compared with the 4-chloro analog (methyl 2-(4-chlorophenyl)oxirane-2-carboxylate, not commercially cataloged as a discrete CAS), the C–Br bond (bond dissociation energy ~339 kJ·mol⁻¹) is more labile toward oxidative addition with Pd(0) than the C–Cl bond (BDE ~398 kJ·mol⁻¹), a well-established reactivity trend in cross-coupling chemistry that translates to milder reaction conditions and higher catalytic turnover for bromoarenes [1]. Additionally, the bromine atom (atomic number 35) provides significantly greater anomalous scattering for X-ray crystallographic phasing compared to chlorine (atomic number 17), which is advantageous when the compound is used as a heavy-atom derivatization reagent or when its downstream products require crystallographic characterization [2].

Cross-coupling Suzuki-Miyaura Building block diversification

Molecular Weight Differentiation: Heavier Mass Impacts Detection Sensitivity and Pharmacokinetic Property Calculations Relative to Dehalogenated and De-esterified Analogs

The molecular weight of methyl 2-(4-bromophenyl)oxirane-2-carboxylate (257.08 g·mol⁻¹) is 78.90 g·mol⁻¹ higher than the non-brominated phenyl analog (methyl 2-phenyloxirane-2-carboxylate, MW 178.18 g·mol⁻¹) , representing a 44.3% mass increase. This mass difference is analytically significant: it shifts the compound's mass spectrometric detection into a higher m/z region with potentially lower background noise, and the characteristic ¹:¹ isotopic doublet of bromine (⁷⁹Br:⁸¹Br ≈ 50.5:49.5) provides an unambiguous MS fingerprint for confirmation of identity and purity, a feature absent in the chloro (~3:1 ratio) and fluoro (monoisotopic) analogs [1]. Computationally predicted logP for the target compound is approximately 2.6–2.9 (based on fragment-based calculation methods for aryl bromides), which is elevated compared to the non-halogenated analog (logP ~1.8–2.1) and the 4-chloro analog (logP ~2.3–2.6), reflecting the lipophilicity-enhancing effect of the bromine substituent. These differences influence aqueous solubility, membrane permeability predictions, and chromatographic retention behavior in both analytical and preparative HPLC [2].

Physicochemical properties LC-MS detection Drug-likeness

2-Oxiranecarboxylate Class Hypoglycemic Activity: Structural Prerequisites and the Role of Aryl Substitution

The 2-oxiranecarboxylate pharmacophore is a recognized scaffold for carnitine palmitoyltransferase-1 (CPT-1) inhibition, with etomoxir (sodium 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate) serving as the prototypical clinical candidate [1]. Structure-activity relationship studies on 2-oxiranecarboxylate derivatives have demonstrated that aryl substitution pattern, chain length between the oxirane and aryl rings, and ester vs. carboxylic acid functionality are critical determinants of both hypoglycemic potency and acute toxicity [2]. Specifically, the most promising derivative in one series (compound 15b/13b) exhibited 2.5-fold greater hypoglycemic activity and 2-fold lower acute toxicity compared to etomoxir, underscoring the sensitivity of this scaffold to precise structural modifications [2]. While no direct biological data exist for the target compound in this assay system, the 2,2-disubstituted architecture with a directly attached 4-bromophenyl group represents a distinct topological variation from the alkyl-chain-tethered phenoxy motif of etomoxir, and the bromine atom provides a synthetic handle for generating analogs that is absent in established CPT-1 inhibitors [3].

CPT-1 inhibition Hypoglycemic activity Structure-activity relationship

High-Value Application Scenarios: Where Methyl 2-(4-Bromophenyl)oxirane-2-carboxylate Outperforms Analogs


Diversifiable Building Block for Parallel Medicinal Chemistry Libraries via Suzuki–Miyaura Cross-Coupling

The para-bromine substituent makes this compound uniquely suited as a core scaffold for parallel synthesis of biaryl derivatives. Unlike the non-halogenated phenyl analog, which cannot undergo direct C–C coupling, the bromoarene moiety reacts efficiently under standard Suzuki–Miyaura conditions (Pd(PPh₃)₄, aqueous Na₂CO₃, 80–100 °C) with diverse aryl/heteroaryl boronic acids to generate arrays of substituted derivatives while the reactive oxirane-ester core remains available for subsequent ring-opening transformations. This dual-reactivity profile—cross-coupling at the aryl ring followed by nucleophilic epoxide opening—is not accessible with the non-halogenated or chloro analog (which requires harsher coupling conditions that risk epoxide decomposition) [1].

Heavy-Atom Derivatization Agent for Macromolecular X-ray Crystallography

The bromine atom (Z=35) provides useful anomalous scattering (f'' ≈ 1.3 e⁻ at Cu Kα) for single-wavelength anomalous dispersion (SAD) phasing of protein or nucleic acid crystal structures. The compound's epoxide group can form covalent adducts with solvent-exposed cysteine or histidine residues, while the methyl ester offers a moderately polar anchor. This dual covalent/non-covalent binding potential, combined with the bromine anomalous signal, makes it a candidate heavy-atom derivatization reagent distinct from traditional mercurial or platinum agents, particularly for crystals that have not yielded to conventional derivatization screens [2].

Mechanistic Probe for Epoxide Hydrolase and Glutathione S-Transferase Substrate Specificity Studies

The geminal 2,2-disubstitution pattern forces nucleophilic attack to occur exclusively at the unsubstituted C-3 position, providing a defined regiochemical outcome that simplifies product analysis. When used alongside the regioisomeric glycidic ester (methyl 3-(4-bromophenyl)oxirane-2-carboxylate), comparative kinetic assays can deconvolute the steric and electronic contributions to epoxide hydrolase or glutathione S-transferase substrate recognition. The bromine atom also serves as a UV-detectable tag (λₘₐₓ ~260 nm for bromophenyl) for HPLC-based activity assays, whereas the phenyl analog has weaker absorbance [3].

Synthetic Intermediate for CPT-1 Inhibitor Scaffold Exploration with Built-In Diversification

Building on the established 2-oxiranecarboxylate pharmacophore for CPT-1 inhibition (exemplified by etomoxir), this compound provides a structurally differentiated entry point for SAR exploration. Its 2,2-disubstituted architecture with direct aryl attachment (versus the alkyl-tethered phenoxy motif of etomoxir) probes a distinct region of chemical space within the CPT-1 inhibitor class. The bromine handle permits late-stage diversification to rapidly generate analog libraries for enzymatic and cellular screening, a capability that etomoxir itself lacks [4].

Quote Request

Request a Quote for Methyl 2-(4-bromophenyl)oxirane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.